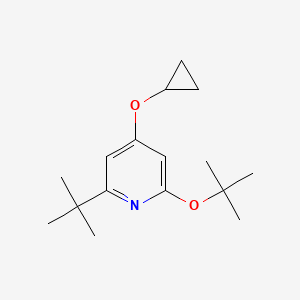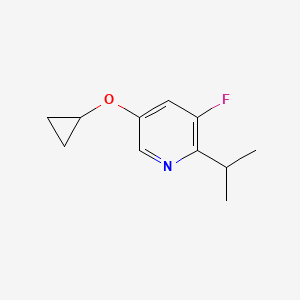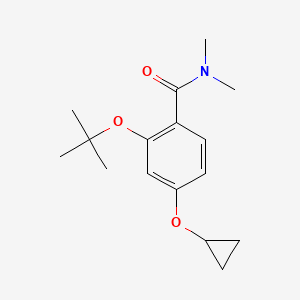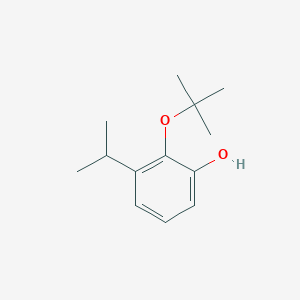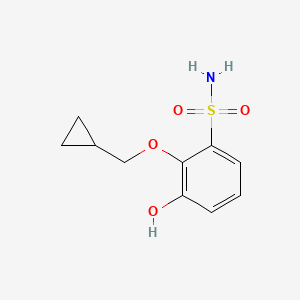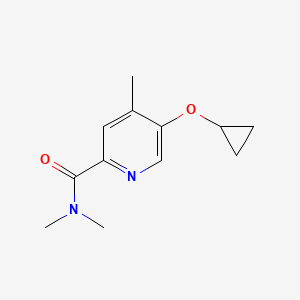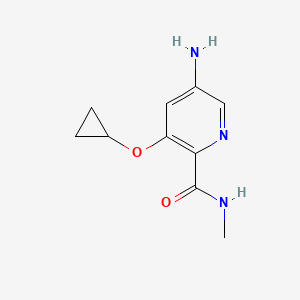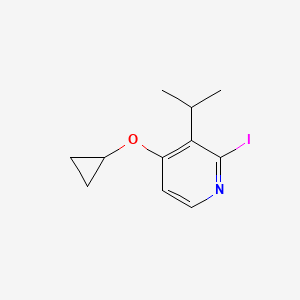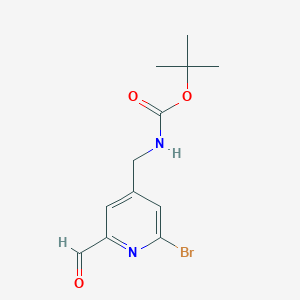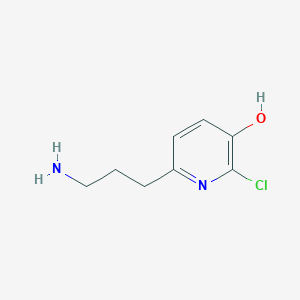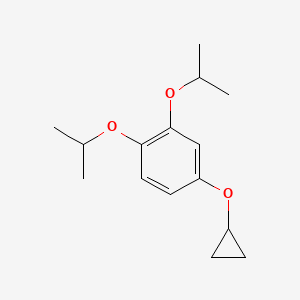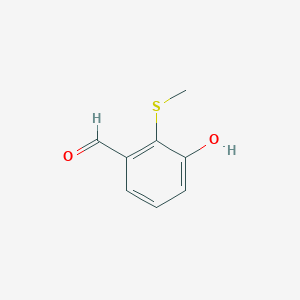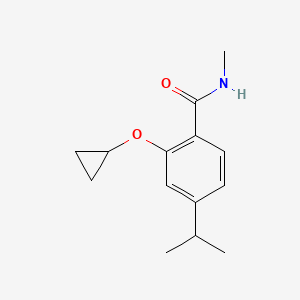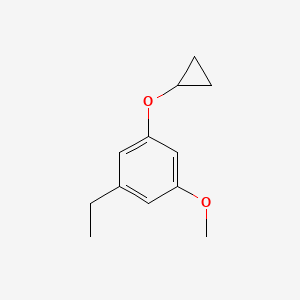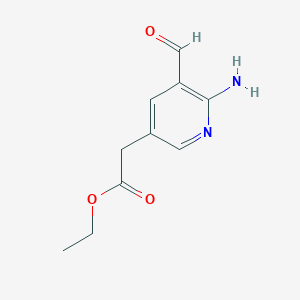
Ethyl (6-amino-5-formylpyridin-3-YL)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl (6-amino-5-formylpyridin-3-YL)acetate is a chemical compound with the molecular formula C10H12N2O3 and a molecular weight of 208.21 g/mol . This compound is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N. Pyridine derivatives are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (6-amino-5-formylpyridin-3-YL)acetate typically involves the reaction of 6-amino-5-formylpyridine with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
Ethyl (6-amino-5-formylpyridin-3-YL)acetate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Various electrophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Ethyl (6-carboxy-5-formylpyridin-3-YL)acetate.
Reduction: Ethyl (6-amino-5-hydroxymethylpyridin-3-YL)acetate.
Substitution: Ethyl (6-substituted-5-formylpyridin-3-YL)acetate, where the substituent depends on the electrophile used.
科学的研究の応用
Ethyl (6-amino-5-formylpyridin-3-YL)acetate has several applications in scientific research:
作用機序
The mechanism of action of Ethyl (6-amino-5-formylpyridin-3-YL)acetate is not well-documented. its derivatives are known to interact with various molecular targets and pathways. For example, pyridine derivatives can inhibit enzymes, modulate receptor activity, and interfere with DNA synthesis . The specific mechanism would depend on the particular derivative and its target.
類似化合物との比較
Similar Compounds
Ethyl acetate: A simple ester with the formula C4H8O2, commonly used as a solvent.
Methyl butanoate: An ester with a fruity odor, used in flavorings and fragrances.
Isopentyl acetate: Known for its banana-like odor, used in flavorings and fragrances.
Uniqueness
Ethyl (6-amino-5-formylpyridin-3-YL)acetate is unique due to its specific functional groups, which allow it to participate in a wide range of chemical reactions and make it a valuable intermediate in organic synthesis. Its pyridine ring structure also imparts unique chemical and biological properties that are not found in simpler esters like ethyl acetate or methyl butanoate .
特性
CAS番号 |
1393559-69-7 |
|---|---|
分子式 |
C10H12N2O3 |
分子量 |
208.21 g/mol |
IUPAC名 |
ethyl 2-(6-amino-5-formylpyridin-3-yl)acetate |
InChI |
InChI=1S/C10H12N2O3/c1-2-15-9(14)4-7-3-8(6-13)10(11)12-5-7/h3,5-6H,2,4H2,1H3,(H2,11,12) |
InChIキー |
AHJJSFWYFRYWQU-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)CC1=CC(=C(N=C1)N)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


